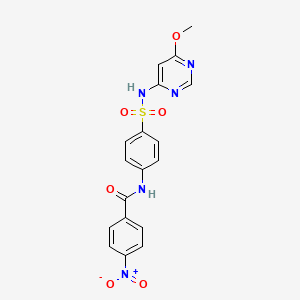

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide

CAS No.: 330188-99-3

Cat. No.: VC4267049

Molecular Formula: C18H15N5O6S

Molecular Weight: 429.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330188-99-3 |

|---|---|

| Molecular Formula | C18H15N5O6S |

| Molecular Weight | 429.41 |

| IUPAC Name | N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C18H15N5O6S/c1-29-17-10-16(19-11-20-17)22-30(27,28)15-8-4-13(5-9-15)21-18(24)12-2-6-14(7-3-12)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) |

| Standard InChI Key | BPLWPMXPJDCYGA-UHFFFAOYSA-N |

| SMILES | COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Synthesis and Characterization

The synthesis of compounds with similar structures often involves reactions between amines and acid chlorides. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride . Characterization techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Potential Applications

Compounds with nitrobenzamide and sulfamoyl functionalities can exhibit a range of biological activities. For instance, N-(alkyl/aryl)-4-nitrobenzamide derivatives have been studied for their antidiabetic properties, showing inhibitory activity against α-glucosidase and α-amylase . The presence of a sulfamoyl group can contribute to interactions with enzymes or receptors, potentially enhancing biological activity.

Research Findings and Future Directions

While specific research findings on N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-nitrobenzamide are not available, studies on related compounds suggest that such molecules could have interesting pharmacological properties. Future research should focus on synthesizing this compound and evaluating its biological activity, stability, and potential applications in medicine or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume